molecular formula C6H6O4 B102640 3-Acetyloxolane-2,4-dione CAS No. 16690-05-4

3-Acetyloxolane-2,4-dione

Cat. No.: B102640
CAS No.: 16690-05-4
M. Wt: 142.11 g/mol
InChI Key: UTPJNKOOYLEGQU-UHFFFAOYSA-N
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Description

3-Acetyloxolane-2,4-dione is a five-membered cyclic diketone derivative of oxolane (tetrahydrofuran) with acetyl substitution at the 3-position. Its core structure features two ketone groups at positions 2 and 4 and a 3-acetyl moiety, which imparts distinct electronic and steric properties. The acetyl group enhances its reactivity in nucleophilic and electrophilic reactions, while the oxolane ring contributes to conformational rigidity .

Properties

IUPAC Name

3-acetyloxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3(7)5-4(8)2-10-6(5)9/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJNKOOYLEGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937255
Record name 3-Acetyloxolane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16690-05-4
Record name 3-Acetyltetronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyloxolane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyloxolane-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with a strong alkali and an alcohol under anhydrous conditions. This reaction produces 4-alkoxybicyclo[3.2.1]-3-octen-2-one, which is then hydrolyzed to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This typically includes the use of specific catalysts and controlled reaction environments to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Acetyloxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Acetyloxolane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-acetyloxolane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

The following sections compare 3-acetyloxolane-2,4-dione with structurally related heterocyclic diketones, focusing on synthesis, physicochemical properties, and applications.

Thiazolidine-2,4-diones
  • Structure : Five-membered ring with sulfur at position 1 and two ketones at positions 2 and 3.
  • Synthesis : Prepared via reactions of 2-mercaptocarboxylic acids with alkoxyamines or 1,1'-carbonyldiimidazole (CDI) .
  • Reactivity: Undergo acid-catalyzed methanolysis to form cyclic N-hydroxyimines. React with isocyanates (e.g., 3-chlorophenyl isocyanate) to yield substituted derivatives .
  • Bioactivity : Thiazolidine-2,4-diones exhibit antidiabetic and antimicrobial activities, attributed to their ability to modulate peroxisome proliferator-activated receptors (PPARs). In contrast, this compound’s bioactivity remains less explored.

Key Differences :

  • The sulfur atom in thiazolidine-2,4-dione increases ring polarity compared to the oxygen-based oxolane system.
  • Thiazolidine derivatives show broader pharmacological applications due to established PPAR-γ agonism, whereas this compound’s acetyl group may favor reactivity in acyl transfer reactions .
Imidazolidine-2,4-diones
  • Structure : Five-membered ring with two nitrogen atoms at positions 1 and 3 and ketones at positions 2 and 4.
  • Synthesis: Synthesized via Strecker reactions using amino acids, sodium cyanide, and aryl aldehydes, followed by acid hydrolysis and reaction with phenyl isocyanate .
  • Bioactivity : Derivatives like 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) exhibit cardiovascular effects in rats, while others (e.g., IM-3) show central nervous system activity .
  • Physicochemical Properties : Melting points range from 70–74% yield, with polarity influenced by aryl substituents.

Key Differences :

  • Imidazolidine-2,4-diones possess dual nitrogen atoms, enabling hydrogen bonding and coordination chemistry, unlike the oxygen-only oxolane system.
  • The acetyl group in this compound may reduce basicity compared to imidazolidine derivatives, altering solubility and reactivity .
Pyran-2,4-diones
  • Structure : Six-membered ring with oxygen at position 1 and ketones at positions 2 and 4.
  • Synthesis: Derived from β-enamino-pyran-2,4-diones via C2-symmetrical bis-derivatives linked by alkyl spacers .
  • Physicochemical Properties : Exhibits higher dipole moments (e.g., 2a: 7.23 D) compared to oxolane derivatives. DFT calculations reveal polar character and strong intermolecular H···H and O···H interactions in crystals .
  • Applications : Used in materials science for their electronic properties and as intermediates in heterocyclic synthesis.

Key Differences :

  • The six-membered pyran ring reduces ring strain, enhancing thermal stability.
  • Pyran-2,4-diones’ extended conjugation allows for unique optoelectronic applications, whereas this compound’s smaller ring may favor kinetic reactivity .
1-Oxazolidine-2,4-diones
  • Structure : Five-membered ring with oxygen at position 1 and nitrogen at position 3, plus ketones at positions 2 and 4.
  • Synthesis : Prepared using reagents like N-iodosuccinimide (NIS) and tert-butyldiphenylsilyl (TBDPS) groups .
  • Reactivity : Participate in cycloadditions and serve as precursors for antibiotics (e.g., linezolid analogs).

Key Differences :

  • The nitrogen atom in oxazolidine-2,4-diones enables diverse functionalization (e.g., sulfonamide formation), unlike the acetyl-substituted oxolane derivative.
  • Oxazolidine derivatives are clinically validated (e.g., antimicrobials), whereas this compound’s applications are primarily exploratory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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